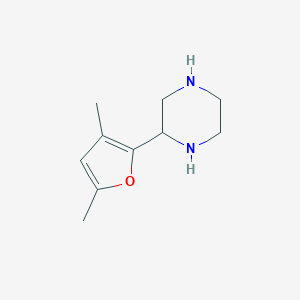
ethyl N-(2-methylpent-4-enyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(2-methylpent-4-enyl)carbamate (EMP) is a carbamate derivative that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the regulation of cholinergic neurotransmission. In
Aplicaciones Científicas De Investigación
Ethyl N-(2-methylpent-4-enyl)carbamate has been used extensively in scientific research as a tool to study the role of AChE in various physiological and pathological conditions. ethyl N-(2-methylpent-4-enyl)carbamate has been shown to be a potent inhibitor of AChE, which makes it a valuable tool to study the cholinergic system. This compound has been used to investigate the role of AChE in Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Mecanismo De Acción
Ethyl N-(2-methylpent-4-enyl)carbamate inhibits AChE by binding to the active site of the enzyme, preventing the hydrolysis of acetylcholine (ACh). This results in an accumulation of ACh in the synaptic cleft, leading to an increase in cholinergic neurotransmission. The mechanism of action of ethyl N-(2-methylpent-4-enyl)carbamate has been studied extensively using various biochemical and biophysical techniques, including X-ray crystallography, molecular dynamics simulations, and enzyme kinetics studies.
Biochemical and Physiological Effects:
ethyl N-(2-methylpent-4-enyl)carbamate has been shown to have a wide range of biochemical and physiological effects. In addition to its role as an AChE inhibitor, ethyl N-(2-methylpent-4-enyl)carbamate has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. ethyl N-(2-methylpent-4-enyl)carbamate has also been shown to enhance cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl N-(2-methylpent-4-enyl)carbamate is its high potency as an AChE inhibitor. This makes it a valuable tool for studying the cholinergic system in vitro and in vivo. However, ethyl N-(2-methylpent-4-enyl)carbamate has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using ethyl N-(2-methylpent-4-enyl)carbamate.
Direcciones Futuras
There are several future directions for research on ethyl N-(2-methylpent-4-enyl)carbamate. One area of interest is the development of more potent and selective AChE inhibitors based on the structure of ethyl N-(2-methylpent-4-enyl)carbamate. Another area of interest is the investigation of the role of ethyl N-(2-methylpent-4-enyl)carbamate in other physiological and pathological conditions, such as inflammation and cancer. Finally, the development of new delivery systems for ethyl N-(2-methylpent-4-enyl)carbamate, such as nanoparticles or liposomes, could enhance its therapeutic potential.
Conclusion:
In conclusion, ethyl N-(2-methylpent-4-enyl)carbamate is a carbamate derivative that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of AChE and has been used to study the cholinergic system in various physiological and pathological conditions. ethyl N-(2-methylpent-4-enyl)carbamate has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, ethyl N-(2-methylpent-4-enyl)carbamate is a valuable tool for investigating the role of AChE in health and disease.
Métodos De Síntesis
Ethyl N-(2-methylpent-4-enyl)carbamate can be synthesized through a multistep process starting from ethyl carbamate and 2-methylpent-4-enyl chloride. The synthesis involves the use of various reagents and solvents, including sodium hydroxide, potassium carbonate, and acetonitrile. The final product can be obtained through purification using column chromatography or recrystallization.
Propiedades
Número CAS |
112476-23-0 |
|---|---|
Nombre del producto |
ethyl N-(2-methylpent-4-enyl)carbamate |
Fórmula molecular |
C9H17NO2 |
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
ethyl N-(2-methylpent-4-enyl)carbamate |
InChI |
InChI=1S/C9H17NO2/c1-4-6-8(3)7-10-9(11)12-5-2/h4,8H,1,5-7H2,2-3H3,(H,10,11) |
Clave InChI |
GNSWLAQQPSSERE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCC(C)CC=C |
SMILES canónico |
CCOC(=O)NCC(C)CC=C |
Sinónimos |
Carbamic acid, (2-methyl-4-pentenyl)-, ethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)











